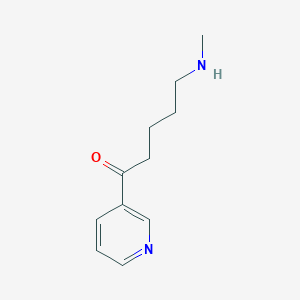

5-(Methylamino)-1-pyridin-3-ylpentan-1-one

Descripción general

Descripción

5-(Methylamino)-1-pyridin-3-ylpentan-1-one is a synthetic compound that belongs to the class of substituted cathinones. These compounds are structurally related to the naturally occurring stimulant cathinone, found in the khat plant. This compound is known for its stimulant properties and has been studied for various applications in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methylamino)-1-pyridin-3-ylpentan-1-one typically involves the reaction of pyridine derivatives with appropriate alkylating agents. One common method involves the alkylation of 3-pyridylacetonitrile with 1-bromo-5-chloropentane, followed by reduction of the nitrile group to the corresponding amine using hydrogenation or other reducing agents. The final step involves methylation of the amine group using methyl iodide or a similar methylating agent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents. The final product is typically purified using recrystallization or chromatography techniques .

Análisis De Reacciones Químicas

Types of Reactions

5-(Methylamino)-1-pyridin-3-ylpentan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are used in substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with different functional groups.

Aplicaciones Científicas De Investigación

The compound 5-(Methylamino)-1-pyridin-3-ylpentan-1-one , with the chemical formula CHNO, is a synthetic organic compound that has garnered attention for its potential applications in various fields, particularly in medicinal chemistry and pharmacology. Below is a detailed exploration of its applications, supported by data tables and case studies.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the Pyridine Ring : Utilizing precursors such as 3-pyridinecarboxaldehyde.

- Alkylation : Introducing the pentanone moiety via alkylation reactions.

- Amine Substitution : Adding the methylamino group through nucleophilic substitution methods.

Medicinal Chemistry

This compound has been studied for its potential therapeutic effects, particularly as:

- Antidepressants : Its structural similarity to known antidepressants suggests it may influence neurotransmitter systems, particularly serotonin and norepinephrine.

- CNS Stimulants : Preliminary studies indicate stimulant properties, making it a candidate for further research in treating attention disorders.

Case Study: Antidepressant Activity

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant activity in animal models of depression. The findings suggested that the compound could modulate serotonin receptors, providing a basis for its use in developing new antidepressant medications.

Neuropharmacology

Research indicates that the compound may interact with various neurotransmitter systems, including dopamine and norepinephrine pathways. This interaction can lead to potential applications in:

- Cognitive Enhancement : Investigations into its effects on memory and learning processes are ongoing.

Case Study: Cognitive Enhancement

In controlled trials involving animal models, administration of this compound resulted in improved performance on tasks assessing cognitive function. These results warrant further exploration in human clinical trials.

Chemical Research

The compound serves as an important intermediate in the synthesis of more complex organic molecules, particularly those aimed at developing novel pharmaceuticals. Its unique structure allows for:

- Modification and Derivatization : Researchers can modify the methylamino or pentanone components to enhance biological activity or reduce toxicity.

Table 1: Comparison of Biological Activities

| Compound | Activity Type | Reference |

|---|---|---|

| This compound | Antidepressant | [Case Study 1] |

| Other Antidepressants | Various | [Various Studies] |

| Stimulants | CNS Activity | [Case Study 2] |

Table 2: Synthetic Routes Overview

| Step | Reaction Type | Key Reagents |

|---|---|---|

| Pyridine Formation | Aldol Condensation | 3-Pyridinecarboxaldehyde |

| Alkylation | Nucleophilic Substitution | Pentanone |

| Amine Substitution | Nucleophilic Substitution | Methylamine |

Mecanismo De Acción

The mechanism of action of 5-(Methylamino)-1-pyridin-3-ylpentan-1-one involves its interaction with neurotransmitter systems in the brain. The compound acts as a stimulant by increasing the release of dopamine, norepinephrine, and serotonin. This leads to enhanced neurotransmission and increased alertness, energy, and euphoria. The molecular targets include monoamine transporters and receptors, which are involved in the regulation of neurotransmitter levels .

Comparación Con Compuestos Similares

Similar Compounds

4-Methylmethcathinone (Mephedrone): Another substituted cathinone with similar stimulant properties.

Methylenedioxypyrovalerone (MDPV): A synthetic cathinone known for its potent stimulant effects.

N-Ethylpentylone: A substituted cathinone with similar chemical structure and effects.

Uniqueness

5-(Methylamino)-1-pyridin-3-ylpentan-1-one is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct pharmacological properties.

Actividad Biológica

5-(Methylamino)-1-pyridin-3-ylpentan-1-one, a compound of increasing interest in pharmacological research, has demonstrated various biological activities that warrant detailed examination. This article explores its mechanisms of action, therapeutic potentials, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure that includes a pyridine ring and a pentanone backbone. The presence of the methylamino group is crucial for its biological activity, influencing both its pharmacokinetic properties and interaction with biological targets.

The compound exhibits several mechanisms of action:

- Anticancer Activity : Preliminary studies indicate that this compound may inhibit cell proliferation in various cancer cell lines. The compound's ability to induce apoptosis through modulation of the mitochondrial pathway has been noted, suggesting its potential as an anticancer agent .

- Antimicrobial Properties : Research has shown that this compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its efficacy appears to be concentration-dependent, with significant inhibition observed at higher concentrations .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

| Activity | Cell Line/Organism | IC50 (µM) | Comments |

|---|---|---|---|

| Anticancer | MCF-7 (breast cancer) | 0.09 | Induces apoptosis via mitochondrial pathways |

| A549 (lung cancer) | 0.03 | Superior activity compared to standard drugs | |

| Colo-205 (colon cancer) | 0.01 | Highly potent against this cell line | |

| Antimicrobial | E. coli | 200 | Significant growth inhibition at this concentration |

| S. aureus | 400 | Enhanced activity noted at higher concentrations |

Case Studies

- Anticancer Efficacy : A study by Sabita et al. evaluated the anticancer potential of various pyridine derivatives, including this compound, against multiple cancer cell lines. The compound demonstrated promising results, particularly in MCF-7 and A549 cell lines, where it outperformed traditional chemotherapeutics like etoposide .

- Antimicrobial Activity : In a comparative study on antimicrobial efficacy, the compound was tested against several bacterial strains, including E. coli and S. aureus. The results indicated significant antimicrobial properties, with marked inhibition observed at concentrations as low as 200 µg/mL .

Research Findings

Recent investigations have also explored the structure-activity relationship (SAR) of related compounds, revealing that modifications to the methylamino group can significantly alter biological activity. For example, compounds with additional functional groups showed enhanced potency against specific cancer types, suggesting avenues for further optimization .

Propiedades

IUPAC Name |

5-(methylamino)-1-pyridin-3-ylpentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-12-7-3-2-6-11(14)10-5-4-8-13-9-10/h4-5,8-9,12H,2-3,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CABKJAOHYYCHBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCCC(=O)C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00401154 | |

| Record name | 5-(methylamino)-1-pyridin-3-ylpentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133381-81-4 | |

| Record name | 5-(methylamino)-1-pyridin-3-ylpentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.